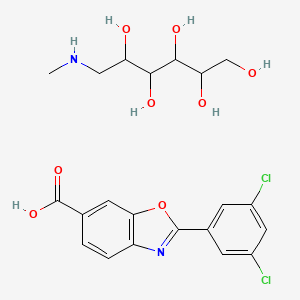![molecular formula C21H24ClN3O4S B12468242 4-chloro-N-[2-(propan-2-ylcarbamoyl)phenyl]-3-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B12468242.png)
4-chloro-N-[2-(propan-2-ylcarbamoyl)phenyl]-3-(pyrrolidin-1-ylsulfonyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-N-[2-(propan-2-ylcarbamoyl)phenyl]-3-(pyrrolidin-1-ylsulfonyl)benzamide is a complex organic compound that features a combination of aromatic and heterocyclic structures
Preparation Methods
The synthesis of 4-chloro-N-[2-(propan-2-ylcarbamoyl)phenyl]-3-(pyrrolidin-1-ylsulfonyl)benzamide typically involves multi-step organic reactions. The process begins with the preparation of the core benzamide structure, followed by the introduction of the chloro, carbamoyl, and pyrrolidinylsulfonyl groups through various substitution and coupling reactions. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions to ensure consistency and efficiency.
Chemical Reactions Analysis
This compound can undergo several types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, potentially leading to different pharmacological properties.
Substitution: The aromatic and heterocyclic rings can participate in electrophilic and nucleophilic substitution reactions, allowing for the introduction of different substituents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-chloro-N-[2-(propan-2-ylcarbamoyl)phenyl]-3-(pyrrolidin-1-ylsulfonyl)benzamide has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Its interactions with biological molecules can be studied to understand its potential as a drug candidate.
Medicine: It may be investigated for its therapeutic potential in treating various diseases, particularly those involving inflammation or cancer.
Industry: The compound can be used in the development of new materials or as a precursor in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of 4-chloro-N-[2-(propan-2-ylcarbamoyl)phenyl]-3-(pyrrolidin-1-ylsulfonyl)benzamide involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or other proteins that play a role in disease processes. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity and thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar compounds to 4-chloro-N-[2-(propan-2-ylcarbamoyl)phenyl]-3-(pyrrolidin-1-ylsulfonyl)benzamide include other benzamide derivatives and compounds with pyrrolidinylsulfonyl groups. These compounds may share some pharmacological properties but differ in their specific activities and applications. The unique combination of functional groups in this compound gives it distinct properties that can be advantageous in certain research and therapeutic contexts.
Properties
Molecular Formula |
C21H24ClN3O4S |
|---|---|
Molecular Weight |
450.0 g/mol |
IUPAC Name |
4-chloro-N-[2-(propan-2-ylcarbamoyl)phenyl]-3-pyrrolidin-1-ylsulfonylbenzamide |
InChI |
InChI=1S/C21H24ClN3O4S/c1-14(2)23-21(27)16-7-3-4-8-18(16)24-20(26)15-9-10-17(22)19(13-15)30(28,29)25-11-5-6-12-25/h3-4,7-10,13-14H,5-6,11-12H2,1-2H3,(H,23,27)(H,24,26) |
InChI Key |
WCBVSHTYLKZVBM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC(=O)C1=CC=CC=C1NC(=O)C2=CC(=C(C=C2)Cl)S(=O)(=O)N3CCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


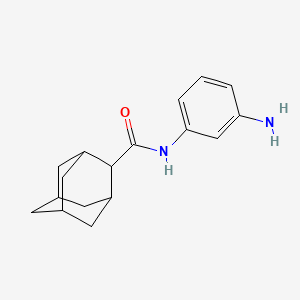
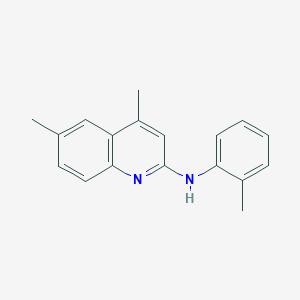
![N-{1-(2,4-dichlorophenyl)-2-[(diphenylmethyl)amino]-2-oxoethyl}pyridine-2-carboxamide](/img/structure/B12468185.png)
![2-(4-{[(4-Methylphenyl)sulfonyl]oxy}phenyl)-2-oxoethyl 4-[(2-methoxyphenyl)amino]-4-oxobutanoate](/img/structure/B12468188.png)

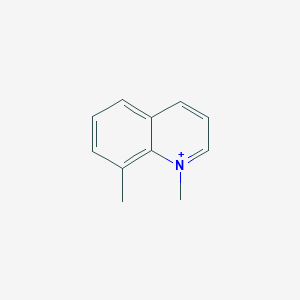
![2-(4-{[(4-methylphenyl)carbonyl]oxy}phenyl)-2-oxoethyl 3-(1,3-dioxo-5-phenyloctahydro-2H-isoindol-2-yl)benzoate](/img/structure/B12468219.png)
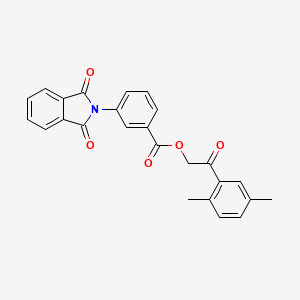
![2-[(6-amino-1,3-benzothiazol-2-yl)sulfanyl]-N-[3-chloro-4-(morpholin-4-yl)phenyl]acetamide](/img/structure/B12468232.png)

![1,1'-Heptane-1,7-diylbis[3-(4-methoxyphenyl)(thiourea)]](/img/structure/B12468238.png)
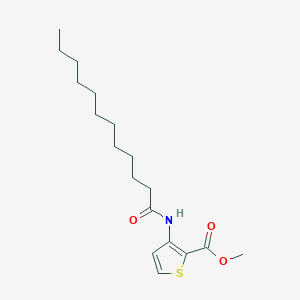
![3-chloro-N-(furan-2-ylmethyl)-5-(4-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B12468254.png)
